molecular formula C12H10O3 B14639751 2-(2-Hydroxyethyl)naphthalene-1,4-dione CAS No. 55700-12-4

2-(2-Hydroxyethyl)naphthalene-1,4-dione

Cat. No.: B14639751
CAS No.: 55700-12-4
M. Wt: 202.21 g/mol
InChI Key: CJAYFZCIFCQFBQ-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)naphthalene-1,4-dione (CAS 55700-12-4) is a functionalized 1,4-naphthoquinone derivative of significant interest in medicinal chemistry research. With a molecular formula of C12H10O3 and a molecular weight of 202.21 g/mol, this compound features the redox-active 1,4-naphthoquinone core strategically modified with a 2-hydroxyethyl side chain at the C2 position. This particular functionalization enhances the molecule's hydrophilicity and provides a versatile handle for further chemical modification, making it a valuable building block for developing novel bioactive molecules . The 1,4-naphthoquinone scaffold is a privileged structure in drug discovery, known for its diverse biological activities. This compound is primarily utilized in academic and industrial research programs aimed at developing new therapeutic agents. Its core research applications include investigations into anticancer activity , where analogues have been designed to disrupt metabolic pathways in cancer cells, such as the Warburg effect, and have demonstrated cytotoxicity in the micromolar range with promising selectivity over normal cells . It also serves as a key precursor in the synthesis of compounds for antimicrobial research , particularly against drug-resistant bacterial strains. Naphthoquinones can act as specific, non-covalent inhibitors of essential bacterial enzymes, such as thymidylate synthase (ThyX), a target absent in humans . The mechanism of action for naphthoquinone derivatives is often multifaceted. It can involve redox cycling, leading to the generation of reactive oxygen species (ROS) that induce oxidative stress in target cells . Alternatively, some derivatives exhibit a more targeted mechanism by mimicking the natural substrate of enzymes, leading to potent and selective inhibition, as seen in the inhibition of ThyX where the naphthoquinone core mimics the interactions of dUMP . The presence of the hydroxyethyl group is a critical structural feature that influences the compound's electronic properties, solubility, and overall interaction with biological targets, thereby tuning its pharmacological profile . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55700-12-4

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

2-(2-hydroxyethyl)naphthalene-1,4-dione

InChI

InChI=1S/C12H10O3/c13-6-5-8-7-11(14)9-3-1-2-4-10(9)12(8)15/h1-4,7,13H,5-6H2

InChI Key

CJAYFZCIFCQFBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)CCO

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 Hydroxyethyl Naphthalene 1,4 Dione and Analogues

Strategic Retrosynthesis and Precursor Selection for Hydroxyethyl (B10761427) Naphthoquinones

The design of a synthetic route for 2-(2-Hydroxyethyl)naphthalene-1,4-dione begins with a retrosynthetic analysis to identify key bond disconnections and viable starting materials. A primary strategy involves disconnecting the C2-Cβ bond of the hydroxyethyl side chain. This leads to two general pathways:

Nucleophilic Addition/Substitution: This approach considers the naphthoquinone ring as the electrophile. The disconnection suggests a 2-substituted naphthoquinone bearing a good leaving group (e.g., a halide) and a nucleophilic C2-synthon for the hydroxyethyl group, such as ethylene (B1197577) glycol or a protected equivalent.

Ring Formation via Cycloaddition: A more fundamental approach involves the construction of the bicyclic naphthoquinone core itself. A Diels-Alder reaction between a suitably substituted 1,4-benzoquinone (B44022) and a diene (e.g., 1,3-butadiene) is a classic strategy for forming the naphthoquinone skeleton. rsc.org Subsequent functionalization at the C2 position would then be required.

Based on these retrosynthetic approaches, several key precursors are commonly selected in naphthoquinone synthesis:

2,3-Dichloro-1,4-naphthoquinone: This commercially available and highly reactive precursor is ideal for introducing nucleophiles. Its stability and accessibility make it a common starting point for synthesizing a variety of 2,3-disubstituted naphthoquinone derivatives. nih.gov

2-Hydroxy-1,4-naphthoquinone (B1674593) (Lawsone): As a natural product, lawsone is another critical precursor. The hydroxyl group can be functionalized or used to direct further reactions, although it often requires activation, for example, by conversion to a better leaving group, before nucleophilic substitution. researchgate.net

1,4-Naphthoquinone (B94277): The parent naphthoquinone can be functionalized directly, often through radical or Michael addition reactions, although controlling regioselectivity can be a challenge.

Development of Targeted Synthetic Pathways for the Introduction of the 2-(2-Hydroxyethyl) Moiety

Building on the retrosynthetic analysis, several forward synthetic pathways can be devised to specifically install the 2-(2-hydroxyethyl) group onto the naphthoquinone scaffold.

One of the most direct and widely applicable methods is nucleophilic substitution . This strategy typically involves the reaction of a 2-halo-1,4-naphthoquinone, such as 2-chloro- or 2-bromo-1,4-naphthoquinone, with a nucleophile like ethylene glycol or 2-mercaptoethanol (B42355) (for thioether analogues). The reaction is often facilitated by a base to deprotonate the nucleophile. For instance, the synthesis of (2-chloroethylthio)-1,4-naphthoquinone derivatives has been achieved through the reaction of chlorinated naphthoquinones with 2-mercaptoethanol, followed by chlorination of the hydroxyl group. tandfonline.com A similar approach using ethylene glycol as the nucleophile would yield the target 2-(2-hydroxyethoxy)naphthalene-1,4-dione, which could potentially be reduced to the target C-alkylated compound, although this last step can be challenging.

A more direct C-alkylation can be achieved through radical reactions . Oxidative radical cross-dehydrogenation coupling allows for the formation of C-C bonds under mild conditions. nih.gov For example, a radical precursor of the hydroxyethyl group could be generated and added to the electron-deficient double bond of the 1,4-naphthoquinone ring.

Transition metal-catalyzed cross-coupling reactions offer another powerful tool for C-C bond formation. A 2-halo-1,4-naphthoquinone could be coupled with an organometallic reagent containing a protected hydroxyethyl group, such as (2-(tert-butyldimethylsilyloxy)ethyl)zinc chloride, using a palladium or nickel catalyst. Subsequent deprotection would yield the final product. This approach provides high regioselectivity for functionalization at the C2 position.

Multi-Component Reaction Protocols in Naphthoquinone Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. In naphthoquinone chemistry, MCRs are frequently employed for the derivatization of the lawsone scaffold.

A common MCR is the Mannich-type reaction involving lawsone, an aldehyde, and an amine. researchgate.net This reaction yields 2-amino-3-alkyl-1,4-naphthoquinone derivatives. Similarly, three-component reactions of 2-hydroxy-1,4-naphthoquinone, various aldehydes, and malononitrile (B47326) have been used to synthesize 2-amino-5,10-dioxo-4-aryl-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile derivatives. nih.gov Another example involves the reaction of 2-hydroxy-1,4-naphthoquinone-substituted salicylic (B10762653) aldehydes and indoles, catalyzed by In(OTf)₃ under solvent-free conditions, to produce novel naphthoquinones with indole (B1671886) scaffolds. scienceopen.com These examples highlight the power of MCRs to build complex molecular architectures from simple precursors in a single step.

The development of catalyst-free and organocatalytic methods is a central theme in modern organic synthesis, aiming to reduce reliance on potentially toxic and expensive metal catalysts.

Catalyst-free reactions for naphthoquinone synthesis often rely on the inherent reactivity of the starting materials. For example, a transition-metal-free, one-pot synthesis of naphthoquinone furan (B31954) derivatives has been developed from 2-hydroxynaphthoquinones through a sequence of intermolecular alkynylation followed by a base-promoted intramolecular cyclization. acs.org

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. This approach has been successfully applied to the synthesis of naphthoquinone derivatives. For instance, L-proline, an amino acid, has been used as an organocatalyst for the synthesis of benzo[g]chromene derivatives from 2-hydroxy-1,4-naphthoquinone. nih.gov More recently, chiral squaramide catalysts have been employed in the atroposelective addition of thiosugars to aryl-naphthoquinones, demonstrating the potential of organocatalysis to control complex stereochemistry. rsc.orgnih.gov The proposed mechanism for this transformation involves the activation of the naphthoquinone by the catalyst through hydrogen bonding, facilitating the stereoselective nucleophilic attack of the thiol. rsc.org

Transition metals like palladium, copper, and nickel are powerful catalysts for forming C-C and C-heteroatom bonds, and they have been extensively used in the functionalization of naphthoquinones.

Palladium (Pd) catalysis is frequently used for cross-coupling reactions. One-pot palladium-catalyzed processes have been developed to construct polycyclic naphthalene (B1677914) intermediates from simple alkynes, which are then oxidized to the corresponding naphthoquinones. rsc.org

Copper (Cu) catalysis is effective for C-S, C-Se, and C-Te bond formation. For instance, CuI has been used to catalyze the reaction between propargyl alkylated lawsone and diorganoyl dichalcogenides to produce a range of chalcogen-functionalized naphthoquinones. researchgate.net

Nickel (Ni) catalysis has been employed for the allylation of quinones. Ni(0) catalysts can facilitate the coupling of π-allylnickel complexes with naphthoquinone precursors to synthesize vitamin K analogues. csir.co.za

The following table summarizes representative examples of metal-catalyzed transformations in naphthoquinone synthesis.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions (room temperature, neutral pH, aqueous media) and can exhibit exquisite chemo-, regio-, and stereoselectivity.

Laccases (benzenediol:oxygen oxidoreductase) are multicopper oxidases that have proven particularly useful in quinone synthesis. mdpi.com One prominent strategy involves the laccase-mediated oxidation of hydroquinones to generate highly reactive quinones in situ. These intermediates can then undergo subsequent reactions, such as a Diels-Alder cycloaddition with a diene, to form the naphthoquinone core in a one-pot process. rsc.orgnih.gov This chemoenzymatic cascade avoids the need to handle potentially unstable quinone intermediates and harsh chemical oxidants, using only air as the terminal oxidant. rsc.org

Laccases can also catalyze the formation of C-N bonds. The enzyme-mediated reaction between 1,4-naphthohydroquinone and primary aromatic amines has been used to synthesize aminonaphthoquinones under mild aqueous conditions. csir.co.za This process involves the oxidation of the hydroquinone (B1673460), followed by a Michael addition of the amine and subsequent auto-oxidation to yield the final product. The use of enzymes like laccases provides an environmentally benign route to functionalized naphthoquinones. nih.gov

Sustainable Chemistry Principles in Naphthoquinone Derivatization

The principles of sustainable or "green" chemistry are increasingly guiding the development of new synthetic methodologies. In the context of naphthoquinone synthesis, several strategies have been implemented to improve environmental performance.

One-Pot Reactions: As discussed previously, combining multiple reaction steps into a single pot (e.g., laccase-mediated Diels-Alder or transition-metal-free tandem reactions) reduces solvent usage, purification steps, and waste generation. rsc.orgacs.org

Solvent-Free and Aqueous Synthesis: Performing reactions in the absence of organic solvents or in water is a key green chemistry goal. Mechanochemical synthesis, where reactions are induced by mechanical force in a ball mill, provides a solvent-free route to 2-amino-1,4-naphthoquinones. acs.org Additionally, three-component syntheses of fluorescent hydroxyl naphthalene-1,4-dione derivatives have been successfully carried out in refluxing water. researchgate.net

Use of Greener Catalysts: The shift from stoichiometric reagents to catalytic systems improves atom economy. The use of biocatalysts (laccases), organocatalysts (L-proline), and efficient transition metal catalysts all contribute to more sustainable synthetic processes. nih.govcsir.co.za

Alternative Energy Sources: Ultrasonic irradiation has been employed to accelerate the three-component synthesis of dihydro-4H-benzo[g]chromene derivatives, leading to high yields in very short reaction times under mild conditions. nih.gov

By integrating these principles, chemists can develop more efficient, economical, and environmentally friendly routes to this compound and its analogues.

Solvent-Minimization and Solvent-Free Reaction Systems

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry. In the synthesis of naphthoquinone derivatives, solvent-free approaches, particularly mechanochemistry, have emerged as powerful alternatives to conventional solution-phase reactions.

Mechanochemistry utilizes mechanical force, typically through grinding or ball-milling, to induce chemical reactions in the solid state. This technique obviates the need for bulk solvents, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. For the synthesis of 2-amino-1,4-naphthoquinone analogues, a mechanochemical-driven, solvent-free strategy has been successfully developed. rsc.orgacs.org This involves the high-speed ball-milling of a 1,4-naphthoquinone with various aliphatic or aromatic amines. rsc.orgacs.org

The reaction proceeds via a Michael addition of the amine to the quinone ring, followed by an oxidative C(sp²)–H to C(sp²)–N bond formation. acs.org The use of a solid auxiliary grinding agent, such as basic alumina (B75360) or silica, can be crucial for facilitating the reaction. acs.org This solvent-free method is not only environmentally benign but also operationally simple and scalable, allowing for the gram-scale synthesis of these compounds. rsc.orgacs.org

Key features of this methodology include:

Avoidance of hazardous solvents: Eliminates waste and environmental impact associated with solvent use.

Rapid reaction rates: Reactions are often completed in minutes, compared to hours in conventional methods. rsc.org

High yields: Excellent product yields are typically achieved with high regioselectivity. rsc.org

Operational simplicity: The procedure avoids complex work-ups and purification steps. rsc.org

Table 1: Comparison of Solvent-Free Mechanochemical Synthesis for 2-Amino-1,4-naphthoquinone Analogues
Amine ReactantConditionsTime (min)Yield (%)Reference
AnilineBall-milling, Basic Alumina1092 rsc.org
4-MethylanilineBall-milling, Basic Alumina1595 rsc.org
4-MethoxyanilineBall-milling, Basic Alumina1594 rsc.org
BenzylamineBall-milling, Basic Alumina2085 rsc.org
MorpholineBall-milling, Basic Alumina2582 rsc.org

Energy-Efficient Activation Techniques: Microwave-Assisted Synthesis and Ultrasonic Irradiation

To overcome the energy barriers of chemical reactions, alternative energy sources to conventional heating are being increasingly employed. Microwave (MW) irradiation and ultrasonic irradiation provide efficient and rapid energy transfer, accelerating reaction rates and often improving product yields. frontiersin.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat. This direct and efficient heating of the reaction mixture results in a dramatic reduction in reaction times, from hours to minutes. frontiersin.org This technique has been successfully applied to the synthesis of various derivatives of lawsone (2-hydroxy-1,4-naphthoquinone). For instance, the synthesis of thio-derivatives of lawsone in water saw significantly improved yields and reduced reaction times when switching from conventional heating to microwave irradiation. frontiersin.org The synthesis of 2-amino-1,4-naphthoquinone has also been achieved in high yield using microwave heating. acs.org This method is particularly advantageous for reactions involving less soluble reactants, where the rapid heating can enhance reaction efficiency. frontiersin.org

Ultrasonic Irradiation

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative form of energy through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. The synthesis of various naphthoquinone derivatives has been shown to be highly efficient under ultrasonic irradiation. thieme-connect.comnih.gov This method has been used for the preparation of phenylamino-1,4-naphthoquinones and dihydro-4H-benzo[g]chromene derivatives. thieme-connect.comnih.gov The key advantages of ultrasound-assisted synthesis include mild reaction conditions, significantly shorter reaction times (often 5-15 minutes), and high product yields. thieme-connect.com

Table 2: Performance of Energy-Efficient Techniques in Naphthoquinone Analogue Synthesis
TechniqueDerivative TypeReaction ConditionsTimeYield (%)Reference
Microwave IrradiationLawsone thio-derivativesWater, 50°C20 minUp to 90% frontiersin.org
Ultrasonic IrradiationPhenylamino-1,4-naphthoquinonesEthanol, rt10-60 min75-96% nih.gov
Ultrasonic IrradiationDihydro-4H-benzo[g]chromenesWater/Ethanol, rt, Ammonium acetate (B1210297)5-15 min91-98% thieme-connect.com

Recyclable and Heterogeneous Catalysis (e.g., Nanomaterial-Supported) in Naphthoquinone Chemistry

The principles of green chemistry favor the use of catalysts to enhance reaction efficiency and selectivity. Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly desirable due to their ease of separation from the reaction mixture and potential for recyclability. ajgreenchem.com Nanomaterial-supported catalysts have garnered significant attention in this area, offering high surface-to-volume ratios and a large number of active sites. ajgreenchem.com

In the context of naphthoquinone chemistry, various recyclable and heterogeneous catalysts have been developed. These include nanocatalysts such as magnetic nanoparticles, mixed metal oxides, and nano-supported catalysts which have shown excellent efficiency in synthesizing nitrogen-containing heterocyclic compounds. ajgreenchem.com For example, a novel catalytic system comprising a CeO2 nanocomposite has been used for the synthesis of benzo[g]chromene derivatives from 2-hydroxy-1,4-naphthoquinone. researchgate.net

Table 3: Examples of Recyclable and Heterogeneous Catalysts in Naphthoquinone Chemistry
Catalyst TypeSpecific Catalyst ExampleReaction/ProductKey AdvantagesReference
NanocompositeCeO₂ NanocompositeSynthesis of Benzo[g]chromene derivativesHigh catalytic activity, novel system researchgate.net
Magnetic NanocatalystChloro-deoxycellulose@Fe₃O₄Synthesis of tetra-substituted imidazolesExcellent recyclability, high yields (91-97%), mild conditions mdpi.com
Heterogeneous Acid CatalystSilica-supported Ammonium Bisulfate (NH₄HSO₄@SiO₂)Tetrahydropyranylation of alcohols/phenolsEfficient, reusable, green solvent compatibility beilstein-journals.org
Heterogeneous Base CatalystAluminophosphate Oxinitride (ALPON)One-pot synthesis of 1,1-dicyano-2,4-diphenylbutadieneHigh activity and selectivity, one-pot process acs.org

Mechanistic Insights into the Reactivity of Naphthalene 1,4 Dione Systems

Unraveling Nucleophilic Addition Mechanisms to the Quinone Core

The electron-deficient nature of the quinone ring in naphthalene-1,4-dione systems makes it a prime target for nucleophilic attack. This reactivity is a cornerstone of its chemistry, allowing for the introduction of a wide array of functional groups. The primary mechanism for this transformation is the Michael-type 1,4-conjugate addition, where a nucleophile adds to one of the β-carbons of the α,β-unsaturated carbonyl system. nih.govnih.gov

The reaction of 1,4-naphthoquinone (B94277) with various nucleophiles can be summarized as follows:

Thiol Nucleophiles : Thiols, such as N-acetyl-L-cysteine or glutathione, are particularly potent nucleophiles that react rapidly with the naphthoquinone core. nih.govnih.gov These reactions are significant in biological systems, where naphthoquinones can modify protein thiols. nih.gov

Amine Nucleophiles : Amines also readily add to the naphthoquinone ring. acs.org The reaction of 1,4-naphthoquinone with anilines, for instance, can be catalyzed by copper(II) acetate (B1210297) to yield N-aryl-2-amino-1,4-naphthoquinones. nih.gov

Substituent Effects : The presence of substituents on the quinone ring can significantly influence the course of nucleophilic addition. For halogenated naphthoquinones, such as 2,3-dichloro-1,4-naphthoquinone, the reaction proceeds via an addition-elimination mechanism, resulting in the substitution of one or both chlorine atoms. researchgate.net Conversely, the presence of a hydroxyl group, as in 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), can deactivate the ring towards nucleophilic attack, partly due to the existence of a less reactive tautomeric keto form. nih.gov

The general reactivity of quinones toward nucleophiles is influenced by factors such as steric hindrance and the electronic properties of substituents on the quinone ring. nih.gov

Electrophilic Substitution Pathways and Regioselectivity in Naphthoquinone Systems

While the quinone ring itself is electron-poor and generally unreactive towards electrophiles, the fused benzene (B151609) ring can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is dictated by the electronic nature of the substituents already present on the aromatic system. The quinone moiety acts as a deactivating group, drawing electron density away from the fused benzene ring. However, if an activating group is present on the benzene ring, electrophilic substitution can proceed.

In hydroxylated naphthoquinones, such as those derived from 2-(2-Hydroxyethyl)naphthalene-1,4-dione, the hydroxyl group is a powerful activating substituent. It directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org This directing effect is due to the ability of the hydroxyl group's lone pair of electrons to stabilize the intermediate arenium ion (also known as a sigma complex) through resonance. libretexts.org The most stable resonance structures for the arenium ion are formed when the electrophile adds to the ortho or para position, allowing the positive charge to be delocalized onto the oxygen atom. libretexts.org

Substituent TypeExample GroupsDirecting EffectRing Activity
Activating -OH, -OR, -NH₂, -Alkylortho, paraActivating
Deactivating (Halogens) -F, -Cl, -Br, -Iortho, paraDeactivating
Deactivating -NO₂, -CN, -SO₃H, -C=OmetaDeactivating
Data compiled from multiple sources. libretexts.orgstudysmarter.co.uk

A common example of an electrophilic substitution reaction in the synthesis of naphthoquinone derivatives is the Friedel-Crafts alkylation of menadiol (B113456) (the reduced form of 2-methyl-1,4-naphthoquinone) to produce menaquinones (Vitamin K2 derivatives). nih.gov

Pericyclic and Cycloaddition Reaction Mechanisms in Naphthoquinone Ring Formation and Functionalization

Pericyclic reactions, particularly cycloadditions, are among the most powerful methods for constructing the core ring system of naphthoquinones and for their subsequent functionalization. nih.govrsc.org The electron-deficient double bond of the quinone ring makes it an excellent dienophile for the Diels-Alder [4+2] cycloaddition reaction. nih.gov

The Diels-Alder reaction provides a convergent and often highly stereospecific route to complex six-membered rings. nih.govrsc.org In the context of naphthoquinone chemistry, a substituted benzoquinone can act as a dienophile, reacting with a conjugated diene to form the naphthoquinone skeleton after an oxidation step. Alternatively, a substituted naphthoquinone can itself act as a dienophile to build more complex structures like hydroanthraquinones. nih.gov The regioselectivity of these reactions is a critical aspect, governed by the electronic and steric properties of the substituents on both the diene and the dienophile. nih.gov

Beyond the classic Diels-Alder reaction, other cycloaddition pathways are utilized in naphthoquinone chemistry:

[2+2+2] Cycloaddition : Rhodium-catalyzed [2+2+2] cycloadditions between diynes and benzoquinones offer a de novo synthesis of the naphthoquinone ring system. acs.org

[3+2] Cycloaddition : Lewis acid-catalyzed reactions of bicyclo[1.1.0]butanes with quinones can proceed via a formal [3+2] cycloaddition to yield highly substituted bicyclic systems. researchgate.net

[4+4] Cycloaddition : In some photochemical reactions, naphthoquinones have been observed to undergo [4+4] cycloadditions. mdpi.com

Reaction TypeReactantsProduct TypeReference
Diels-Alder [4+2] 2-Substituted Naphthoquinone + DieneHydroanthraquinone nih.gov
[2+2+2] Cycloaddition Diyne + Benzoquinone (Rh-catalyzed)Naphthoquinone acs.org
[3+2] Cycloaddition Bicyclo[1.1.0]butane + Quinone (Lewis Acid)Bicyclo[2.1.1]hexane researchgate.net

Radical Reaction Pathways in Naphthoquinone Functionalization and Side-Chain Elaboration

The chemistry of naphthoquinones is intrinsically linked to radical pathways due to their redox properties. nih.gov Naphthoquinones can accept one or two electrons to form semiquinone radical anions and dianions, respectively. acs.orgnih.gov This redox cycling is a key feature of their biological activity. nih.gov

The one-electron reduction of a naphthoquinone (Q) yields a semiquinone radical (Q•⁻). nih.gov Under aerobic conditions, this radical can transfer an electron to molecular oxygen, generating a superoxide (B77818) radical anion (O₂•⁻) and regenerating the parent quinone. nih.govnih.gov This process can lead to oxidative stress within biological systems. nih.gov The formation of these transient radical species can be monitored and characterized using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govmdpi.com

This inherent ability to form radicals can be harnessed for synthetic purposes. The generation of a radical species can initiate subsequent reactions for the functionalization of the naphthoquinone core or the elaboration of side chains. While much of the research focuses on the biological implications of ROS generation, these fundamental redox processes can be applied in synthetic contexts. For instance, the interaction of naphthoquinones with other molecules can lead to the formation of persistent organic radicals, indicating electron transfer pathways are involved in the reaction mechanism. mdpi.com The antioxidant properties of hydroxylated naphthoquinones are also tied to radical chemistry, as they can scavenge free radicals through the donation of a hydrogen atom or an electron. researchgate.net

Tautomerism and Isomerization Phenomena in Hydroxylated Naphthoquinones and their Mechanistic Implications

Hydroxylated naphthoquinones, a class that includes the parent structure of this compound, often exhibit tautomerism, which is the interconversion of structural isomers. jst.go.jp The most common form is keto-enol tautomerism, where an equilibrium exists between a keto form and an enol (or phenolic) form. nih.govfrontiersin.org

For example, 1,4-dihydroxynaphthalene (B165239) (the fully reduced hydroquinone (B1673460) form) is in equilibrium with its 1,4-dione tautomer. nih.gov Under neutral conditions, the aromatic dihydroxy form is typically the more stable species. nih.gov However, in larger fused aromatic systems, the diketone tautomer can become the predominant form. nih.govrsc.org

The position of this tautomeric equilibrium is sensitive to several factors, including:

Substituents : The nature and position of other substituents on the ring system can shift the equilibrium. jst.go.jp

Solvent : The polarity of the solvent and its ability to form hydrogen bonds can favor one tautomer over another. frontiersin.org

pH : The acidity or basicity of the medium can influence the protonation state and thus the tautomeric balance.

This phenomenon has significant mechanistic implications. The different tautomers can exhibit distinct reactivities. As noted previously, the presence of a tautomeric keto form in 2-hydroxy-1,4-naphthoquinone (lawsone) is thought to deactivate the quinone ring towards nucleophilic attack. nih.gov Tautomerism also plays a critical role in the coordination of these molecules to metal ions and is fundamental to their biological and pharmacological profiles. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical tool used to study and quantify the relative concentrations of different tautomers in solution. nih.govresearchgate.net

Reaction Kinetics and Thermodynamic Considerations in Naphthoquinone Derivatization

When a reaction can yield two or more different products, the composition of the final product mixture can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org This principle is highly relevant to the derivatization of naphthoquinone systems, where competing reaction pathways can lead to different isomers or adducts.

Kinetic Control : Under kinetic control, the major product is the one that is formed the fastest. libretexts.org This product arises from the reaction pathway with the lowest activation energy (Ea). Kinetically controlled reactions are typically run at low temperatures and are irreversible or effectively irreversible under the reaction conditions. wikipedia.orglibretexts.org

Thermodynamic Control : Under thermodynamic control, the major product is the most stable one, having the lowest Gibbs free energy (G). thecatalyst.org Thermodynamically controlled reactions are reversible, allowing an equilibrium to be established. Higher reaction temperatures often favor the thermodynamic product by providing enough energy to overcome the activation barriers of both the forward and reverse reactions, allowing the product mixture to equilibrate to its most stable state. wikipedia.org

Control TypeFavored ConditionsActivation Energy (Ea)Product StabilityReversibility
Kinetic Low Temperature, Short Reaction TimeLower Ea (Forms Faster)Less StableIrreversible
Thermodynamic High Temperature, Long Reaction TimeHigher Ea (Forms Slower)More StableReversible
Data compiled from multiple sources. wikipedia.orglibretexts.orgthecatalyst.org

In the context of naphthoquinone derivatization, the regioselectivity of nucleophilic addition could be subject to these controls. For an unsymmetrical naphthoquinone, a nucleophile might add to two different positions, leading to two different isomers. The ratio of these isomers could be manipulated by changing the reaction temperature and time, thereby selecting for either the kinetic or the thermodynamic product. Kinetic and thermodynamic studies have been conducted on the redox equilibria of quinone-semiquinone-hydroquinone systems to determine fundamental parameters like equilibrium constants and reaction rates. rsc.org Similarly, kinetic and thermodynamic analyses of dyeing processes using lawsone have been used to characterize the adsorption and diffusion of the dye. researchgate.net

Sophisticated Spectroscopic and Structural Elucidation of Naphthoquinone Derivatives

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 2-(2-Hydroxyethyl)naphthalene-1,4-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the hydroxyethyl (B10761427) side chain. The four protons on the benzo-fused ring typically appear as two multiplets in the downfield region (δ 7.5-8.2 ppm), characteristic of an ABCD spin system. The lone proton on the quinone ring (H-3) would appear as a singlet. The hydroxyethyl group would present as two triplets, corresponding to the two adjacent methylene (B1212753) (-CH₂-) groups, due to vicinal coupling.

The ¹³C NMR spectrum provides information on the carbon framework. The two carbonyl carbons (C1 and C4) are expected to resonate at the most downfield positions (δ > 180 ppm). The aromatic carbons would appear between δ 110-160 ppm, while the two aliphatic carbons of the hydroxyethyl side chain would be found in the upfield region (δ < 70 ppm). Two-dimensional NMR experiments are crucial for definitive assignments. Correlation Spectroscopy (COSY) would confirm the coupling between the adjacent methylene protons of the side chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom. Finally, Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range (2-3 bond) couplings between protons and carbons, which is vital for establishing the connectivity between the hydroxyethyl side chain and the naphthoquinone core. For instance, an HMBC correlation from the methylene protons adjacent to the ring to the C2 carbon of the naphthalene system would confirm the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous naphthoquinone structures. researchgate.netiucr.orgnih.gov

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Multiplicity
1-~184.5C=O
2-~148.0Quaternary C
3~6.90~132.0CH
4-~185.0C=O
4a-~131.5Quaternary C
5~8.10~126.5CH
6~7.75~133.8CH
7~7.80~134.5CH
8~8.15~126.0CH
8a-~132.5Quaternary C
1' (-CH₂-)~2.90~35.0CH₂
2' (-CH₂OH)~3.95~61.0CH₂
-OHVariable-OH

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule by measuring its mass with very high precision. For this compound, with a molecular formula of C₁₂H₁₀O₃, the calculated monoisotopic mass is 202.06299 g/mol . HRMS analysis would confirm this exact mass, thereby validating the molecular formula.

In addition to molecular mass determination, tandem mass spectrometry (MS/MS) provides insight into the molecule's structure through fragmentation analysis. The fragmentation pattern is a unique fingerprint that helps to confirm the arrangement of atoms. For this compound, common fragmentation pathways would likely include:

Loss of water (-18 Da): A common fragmentation for alcohols, leading to a fragment ion at m/z 184.

Loss of the hydroxyethyl group (-45 Da): Cleavage of the C-C bond between the ring and the side chain would result in a fragment at m/z 157.

Retro-Diels-Alder reaction: A characteristic fragmentation of quinones, involving the cleavage of the quinonoid ring and loss of CO or C₂H₂ fragments.

These fragmentation patterns, when analyzed, provide corroborating evidence for the structure elucidated by NMR.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands. A broad band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening indicative of hydrogen bonding. iucr.org Two strong absorption bands corresponding to the C=O stretching of the quinone system would appear around 1650-1680 cm⁻¹. nist.gov The aromatic C=C stretching vibrations are expected in the 1580-1600 cm⁻¹ region. Aliphatic C-H stretching from the methylene groups would be observed just below 3000 cm⁻¹, while the C-O stretching of the alcohol would appear in the 1050-1150 cm⁻¹ range. nist.gov

Raman spectroscopy provides complementary information. While the polar C=O and O-H groups give strong IR signals, the non-polar aromatic C=C bonds of the naphthalene ring system would produce strong signals in the Raman spectrum. The analysis of both IR and Raman spectra provides a comprehensive picture of the functional groups present.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200-3500Strong, Broad
C-H stretch (aromatic)3050-3100Medium
C-H stretch (aliphatic)2850-2960Medium
C=O stretch (quinone)1650-1680Strong
C=C stretch (aromatic)1580-1600Medium-Strong
C-O stretch (alcohol)1050-1150Strong

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the title compound is not reported, analysis of closely related structures, such as 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione, allows for a detailed prediction of its solid-state architecture. iucr.orgresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides insights into the electronic transitions and photophysical properties of a molecule. Naphthoquinone derivatives are known to be colored due to electronic transitions in the visible range of the spectrum. wikipedia.org

The UV-Vis absorption spectrum of this compound is expected to exhibit multiple absorption bands. Intense bands in the UV region (240-300 nm) can be assigned to π → π* transitions within the aromatic naphthalene system. nist.gov A lower energy, less intense band in the near-UV or visible region (330-450 nm) is characteristic of the n → π* transition involving the non-bonding electrons of the carbonyl oxygens. nist.govresearchgate.net The position and intensity of these bands are sensitive to the solvent polarity.

Many naphthalene derivatives are known to be fluorescent. researchgate.net Upon excitation at one of its absorption maxima, this compound would likely exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence properties, including the quantum yield and lifetime, are influenced by the molecular structure and the local environment. The presence of the quinone moiety can sometimes lead to efficient intersystem crossing to the triplet state, which may quench fluorescence but could enable phosphorescence or photochemical reactivity.

Table 3: Predicted UV-Visible Absorption Maxima for this compound

Predicted λmax (nm)Electronic Transition
~250 - 280π → π
~330 - 350π → π
~400 - 450n → π*

Computational and Theoretical Approaches to Naphthoquinone Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction of 2-(2-Hydroxyethyl)naphthalene-1,4-dione

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is particularly effective for studying naphthoquinone systems, providing detailed information about their geometry, stability, and electronic properties. For a molecule like this compound, DFT calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure accurate results.

The first step in a DFT study is the geometry optimization, where the calculation finds the lowest energy conformation of the molecule. From this optimized structure, a variety of properties can be calculated. Vibrational frequency analysis is performed to confirm that the optimized geometry represents a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. The spatial distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the LUMO is typically localized over the quinone ring, indicating its susceptibility to nucleophilic addition, while the HOMO distribution highlights potential sites for electrophilic attack.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net These theoretical spectra can be directly compared with experimental data to validate the computational model. Natural Bond Orbital (NBO) analysis is another valuable tool that provides insights into charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding, which can significantly influence the molecule's stability and conformation. nih.gov

Table 1: Representative Theoretical Parameters for a Naphthoquinone Scaffold Calculated via DFT
ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-2.7 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)3.8 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DMeasures molecular polarity
Major UV-Vis Absorption (λmax)330 nmCorresponds to π→π* electronic transitions

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions within Naphthoquinone Scaffolds

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which features a rotatable hydroxyethyl (B10761427) side chain, MD simulations are invaluable for exploring its conformational landscape. These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule's conformation evolves.

An MD simulation begins with an optimized molecular structure, which is then placed in a simulated environment, such as a box of solvent molecules (e.g., water) to mimic physiological conditions. A force field (e.g., CHARMM, AMBER) is chosen to define the potential energy of the system based on the positions of its atoms. The system is then subjected to energy minimization to remove any steric clashes before the simulation begins. The simulation proceeds for a set period, typically nanoseconds to microseconds, generating a detailed trajectory of atomic positions and velocities.

Analysis of the MD trajectory provides a wealth of information. The root-mean-square deviation (RMSD) can be monitored to assess the stability of the simulation and identify conformational changes. By clustering the conformations sampled during the simulation, a representative set of low-energy structures can be identified, revealing the molecule's preferred shapes. This is crucial for understanding how this compound might bind to a biological target, as its conformation can adapt to fit into a binding pocket.

MD simulations are also exceptionally well-suited for studying intermolecular interactions. For instance, the interaction between the naphthoquinone and surrounding water molecules can be analyzed to understand its solvation and solubility. Simulations can model the binding of the molecule to a protein, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.gov The binding free energy can be calculated from the simulation data using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to quantify the strength of the interaction.

Quantitative Structure–Property Relationship (QSPR) Modeling for Chemical Property Prediction

Quantitative Structure–Property Relationship (QSPR) modeling is a computational technique that aims to predict the physicochemical properties of chemicals based on their molecular structure. It is founded on the principle that the structure of a molecule dictates its properties. QSPR models are mathematical equations that correlate calculated molecular descriptors with an experimentally measured property.

The development of a QSPR model for a class of compounds like naphthoquinones involves several steps. First, a dataset of molecules with known property values (e.g., solubility, boiling point, partition coefficient) is compiled. For each molecule in the dataset, a wide range of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecular structure, categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, polarizability.

3D descriptors: Van der Waals volume, solvent-accessible surface area, dipole moment.

Next, a statistical method is used to select the most relevant descriptors and build a mathematical model. Multiple Linear Regression (MLR) is a common approach, but more advanced machine learning techniques like Artificial Neural Networks (ANN) are also employed. The goal is to create a model that can accurately predict the property of interest for new, untested molecules based solely on their calculated descriptors.

For this compound, a QSPR model could be developed to predict properties like its octanol-water partition coefficient (logP), a key indicator of its lipophilicity. By training a model on a set of known naphthoquinone derivatives, the model could then calculate the expected logP for the target compound, providing valuable information for pharmaceutical and environmental applications without the need for experimental measurement.

Table 2: Common Molecular Descriptors Used in QSPR/QSAR Models for Naphthoquinones
Descriptor TypeExample DescriptorRelated Property
ElectronicDipole MomentPolarity, solubility
ThermodynamicMolar RefractivityMolecular volume, polarizability
Spatialvan der Waals VolumeMolecular size, steric effects
TopologicalWiener IndexMolecular branching
Quantum ChemicalHOMO/LUMO EnergyReactivity, electron affinity

Reaction Pathway Elucidation and Transition State Analysis through Computational Methods

Computational methods are essential for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and calculating the energy barriers associated with them. For naphthoquinones, which undergo important reactions such as redox cycling and Michael additions, these theoretical investigations can map out the entire reaction pathway. mdpi.com

The process begins by identifying the structures of the reactants and products. Computational methods, typically DFT, are then used to locate the transition state (TS) structure connecting them. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. Methods like Quadratic Synchronous Transit (QST2/QST3) are often used to obtain an initial guess for the TS geometry, which is then fully optimized. github.io

A crucial step in validating a transition state is performing a frequency calculation. A true TS structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking and forming of bonds).

Once the transition state is confirmed, an Intrinsic Reaction Coordinate (IRC) calculation is performed. github.io This calculation maps the minimum energy path from the transition state down to both the reactants and the products, confirming that the identified TS correctly connects the desired species. The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction, which is a key determinant of the reaction rate.

For example, the mechanism of a photoredox reaction of a naphthoquinone derivative has been studied using a combination of spectroscopy and DFT calculations. globethesis.com These studies can identify short-lived intermediates, such as biradicals or zwitterions, and calculate the energy barriers for their formation and subsequent reactions, providing a complete picture of the reaction mechanism that is often difficult to obtain experimentally. globethesis.com

In Silico Predictions of Chemical Reactivity and Selectivity for Naphthoquinone Systems

In silico methods provide powerful predictive tools for understanding the chemical reactivity and selectivity of naphthoquinone systems. These predictions are often based on the electronic properties of the molecule, which can be readily calculated using quantum chemical methods like DFT.

The analysis of frontier molecular orbitals (HOMO and LUMO) is a primary method for predicting reactivity. The LUMO indicates the most likely site for a nucleophilic attack. In this compound, the LUMO is concentrated on the electron-deficient quinone ring, particularly at the C2 and C3 positions, making them susceptible to Michael addition reactions with nucleophiles like thiols. mdpi.comresearchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP plots the electrostatic potential onto the molecule's electron density surface, visually identifying regions of positive and negative potential. Red-colored regions (negative potential) are electron-rich and are sites for electrophilic attack, typically around the carbonyl oxygens. Blue-colored regions (positive potential) are electron-poor and are susceptible to nucleophilic attack.

Global reactivity descriptors, also derived from DFT calculations, provide quantitative measures of reactivity. These include:

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2. It measures the resistance to change in electron distribution. Harder molecules are less reactive.

Electronegativity (χ): Calculated as -(E_HOMO + E_LUMO) / 2. It measures the ability of the molecule to attract electrons.

Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the molecule's ability to act as an electrophile.

These descriptors can be used to compare the reactivity of different naphthoquinone derivatives and predict their behavior in chemical reactions. For instance, by comparing the electrophilicity index of this compound with other derivatives, one could predict its relative reactivity in addition reactions. Furthermore, computational docking simulations can predict the selectivity of a molecule for different biological targets by calculating binding affinities and analyzing the interactions at the active site, guiding the development of targeted therapeutic agents. nih.govfrontiersin.org

Advanced Chemical Transformations and Applications in Materials Science

Further Chemical Modification and Derivatization of the 2-(2-Hydroxyethyl) Side Chain

The 2-(2-hydroxyethyl) side chain of 2-(2-Hydroxyethyl)naphthalene-1,4-dione possesses a terminal primary alcohol, a key functional group that serves as a handle for a variety of chemical transformations. While specific derivatization of this exact compound is not extensively documented, standard organic chemistry reactions applicable to primary alcohols can be employed to create a library of new derivatives with tailored properties. Such modifications can alter the compound's solubility, steric profile, and ability to coordinate with other molecules or surfaces.

Key potential derivatization reactions include:

Esterification: The hydroxyl group can react with acyl chlorides or carboxylic anhydrides to form esters. This modification can be used to introduce new functional groups or to act as a prodrug strategy in medicinal chemistry contexts.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) can convert the alcohol to an ether, modulating the molecule's hydrophilicity and hydrogen bonding capability.

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid. These new functional groups open up additional avenues for derivatization, such as reductive amination or amide bond formation.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) and subsequently substituted by various nucleophiles to introduce functionalities like azides, halides, or thiols.

These derivatization strategies allow for the fine-tuning of the molecule's physicochemical properties for specific applications in materials science and beyond.

Design and Synthesis of Naphthoquinone-Based Polymeric Materials and Frameworks

The development of polymers incorporating the naphthoquinone moiety is a growing area of research, driven by the desire to create materials with intrinsic redox activity, thermal stability, and unique electronic properties. The this compound molecule is a prime candidate for a monomer in step-growth polymerization due to its reactive hydroxyl group.

Fused heterocyclic polymers containing naphthoquinone structures have been synthesized via multicomponent polymerization, yielding materials with high molecular weights, excellent thermal stability, and desirable fluorescence properties. rsc.org Furthermore, polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC), polyethylene (B3416737) glycol (PEG), and polyvinylpyrrolidone (B124986) (PVP) have been used to prepare solid dispersions of naphthoquinone derivatives, which can enhance the physicochemical and biological properties of the parent compound. nih.gov

The functional side chain of this compound allows for its direct incorporation into polymer backbones, as summarized in the table below.

Polymer TypeCo-monomer RequirementResulting LinkagePotential Polymer Properties
PolyesterDi- or polycarboxylic acid (e.g., terephthalic acid)EsterBiodegradability, thermal stability
PolyurethaneDi- or polyisocyanate (e.g., MDI, TDI)UrethaneElasticity, toughness, abrasion resistance
PolyetherEpoxide or diol (under specific conditions)EtherFlexibility, chemical resistance

These polymerization strategies offer a pathway to materials where the electrochemical and optical properties of the naphthoquinone unit are integrated into a stable, processable macromolecular framework.

Development of Naphthoquinone Scaffolds as Redox-Active Components in Electrochemical Systems

The reversible two-electron, two-proton redox process of the 1,4-naphthoquinone (B94277) core makes it an excellent candidate for use in electrochemical energy storage systems, such as rechargeable batteries. Organic electrode materials are gaining attention as potential alternatives to traditional inorganic materials due to their low cost, abundance, and structural tunability. researchgate.net

Naphthoquinone derivatives have been successfully applied as cathode materials in aqueous zinc-ion batteries. sciopen.com For instance, a benzimidazole (B57391) ring-structured naphthoquinone derivative demonstrated a high specific capacity of 290.5 mAh·g⁻¹ and maintained 81.7% of its capacity after 10,000 cycles. sciopen.com The redox mechanism involves the reversible reaction of the carbonyl groups, which can be stabilized and tuned by substituents on the naphthoquinone ring. While the specific electrochemical performance of this compound has not been detailed, its core structure suggests it would participate in similar redox chemistry. The hydroxyethyl (B10761427) side chain could potentially influence electrode-electrolyte interactions and solubility.

Naphthoquinone DerivativeBattery TypeKey Performance MetricReference
NTCDA-2,3-DNQ (a benzimidazole derivative)Aqueous Zinc-ion290.5 mAh·g⁻¹ capacity; 81.7% retention after 10,000 cycles sciopen.com
Naphthalene (B1677914) diimide (NDI)Lithium-ionAchieved near-theoretical capacity with high rate capability and stability in optimized electrolytes researchgate.net
1,1′-Binaphthalene-2,2′-diamineAqueous Lithium-ionInvestigated as a high-performance organic electrode researchgate.net

Application of Naphthoquinone Derivatives in Organic Electronics and Optoelectronics

The conjugated π-system of the naphthalene ring fused to the quinone moiety endows these molecules with inherent semiconductor properties. The electronic and optical characteristics of naphthoquinone derivatives can be precisely tuned through chemical functionalization, making them attractive for applications in organic electronics and optoelectronics.

By analogy, core-substituted naphthalene diimides (NDIs), which share a similar aromatic core, have demonstrated tunable optoelectronic properties. researchgate.net For example, replacing carbonyl oxygen atoms with sulfur (thionation) causes a significant bathochromic (red) shift in the absorption spectrum and alters the reduction potentials. researchgate.net Such modifications can change the material's color and energy levels (HOMO/LUMO), which are critical parameters for their use in:

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

Organic Photovoltaics (OPVs): As electron donor or acceptor materials.

Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transport materials.

The hydroxyethyl group on this compound provides a site for attaching other functional groups that could further modify its electronic properties or improve its processability and film-forming characteristics, which are essential for device fabrication.

Exploration of Naphthoquinone-Metal Complexes for Catalytic Applications

The carbonyl oxygens of the quinone ring and other heteroatoms in substituted naphthoquinones can act as ligands, coordinating with various transition metals to form stable metal complexes. These complexes have shown significant promise in catalysis.

Palladium and copper complexes of naphthoquinone derivatives have been particularly well-studied.

Palladium-catalyzed reactions: Palladium complexes have been used to catalyze Suzuki cross-coupling reactions for the synthesis of arylnaphthoquinones. researchgate.net They are also effective in the allylation of 2-hydroxy-1,4-naphthoquinone (B1674593) and the coupling of naphthoquinone triflates with stannanes. researchgate.netacs.org

Copper-catalyzed reactions: Copper(II) acetate (B1210297) has been shown to catalyze the oxidative coupling of anilines with 1,4-naphthoquinone to produce N-aryl-2-amino-1,4-naphthoquinones. researchgate.netacs.org

The catalytic activity of these complexes stems from the ability of the metal center to facilitate redox cycles, while the naphthoquinone ligand can influence the catalyst's stability and selectivity. The specific compound this compound could potentially form bidentate complexes involving one of the carbonyl oxygens and the hydroxyl oxygen of the side chain, offering a unique coordination environment for catalytic applications.

MetalNaphthoquinone Ligand TypeCatalytic ApplicationReference
PalladiumGeneral NaphthoquinoneSuzuki cross-coupling researchgate.net
Palladium2-Hydroxy-1,4-naphthoquinoneAllylation reactions researchgate.net
Copper1,4-NaphthoquinoneOxidative C-H amination researchgate.netacs.org
IridiumBipyridyl-NaphthoquinonePhotocatalysis (electron transfer) elsevierpure.com

Utilization of Naphthoquinones as Chemical Probes and Tools in Research

Naphthoquinone derivatives are increasingly being used as chemical probes and sensors due to their unique photophysical properties, which can be modulated by their local environment or upon binding to specific analytes. nih.gov Their applications in research are diverse and impactful.

Many naphthoquinone-based compounds exhibit fluorescence, and this emission can be sensitive to the presence of metal ions. rsc.org This has led to the development of selective fluorescent probes. For example, certain 2-amino-1,4-naphthoquinone derivatives can act as chemosensors that show a distinct colorimetric and fluorescent response upon binding to transition metal ions like Cu²⁺, Ni²⁺, and Co²⁺. rsc.orgresearchgate.net The binding event, often involving coordination with the nitrogen and oxygen atoms of the sensor molecule, alters the intramolecular charge transfer (ICT) characteristics, leading to a detectable change in the UV-visible or fluorescence spectrum. rsc.org The detection limits for some of these sensors can reach the nanomolar range. rsc.org

These tools are valuable for:

Environmental Monitoring: Detecting heavy metal contamination in water. frontiersin.org

Biological Imaging: Visualizing the distribution of essential metal ions within cells. nih.gov

Diagnostic Assays: Developing quantitative methods for analyte detection in complex samples.

The this compound scaffold could be functionalized with appropriate receptor units on its side chain to develop novel probes for a wide range of analytical targets.

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